molecular formula C15H16N2O2 B5545952 4,5-diethoxy-2-(1H-pyrrol-1-yl)benzonitrile

4,5-diethoxy-2-(1H-pyrrol-1-yl)benzonitrile

Cat. No.: B5545952
M. Wt: 256.30 g/mol
InChI Key: KEBMUWKLNOQUTN-UHFFFAOYSA-N
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Description

4,5-Diethoxy-2-(1H-pyrrol-1-yl)benzonitrile is a chemical compound that features a pyrrole ring attached to a benzonitrile core with two ethoxy groups at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diethoxy-2-(1H-pyrrol-1-yl)benzonitrile typically involves the condensation of a suitable pyrrole derivative with a benzonitrile precursor. One common method is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine. For instance, the reaction of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalyst like iron(III) chloride can yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Diethoxy-2-(1H-pyrrol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-diones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Diethoxy-2-(1H-pyrrol-1-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-diethoxy-2-(1H-pyrrol-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth and survival . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and exerting its antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethoxy-2-(1H-pyrrol-1-yl)benzonitrile
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzonitrile
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide

Uniqueness

4,5-Diethoxy-2-(1H-pyrrol-1-yl)benzonitrile is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s solubility and potentially improve its interaction with biological targets compared to its methoxy or methyl counterparts .

Properties

IUPAC Name

4,5-diethoxy-2-pyrrol-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-3-18-14-9-12(11-16)13(10-15(14)19-4-2)17-7-5-6-8-17/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBMUWKLNOQUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)N2C=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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